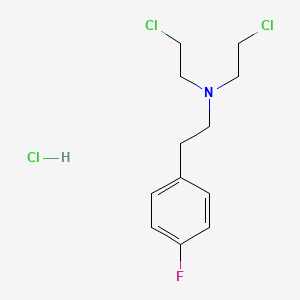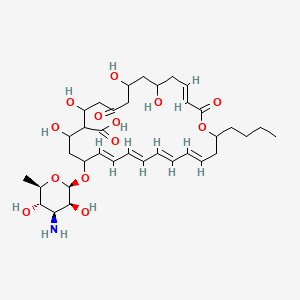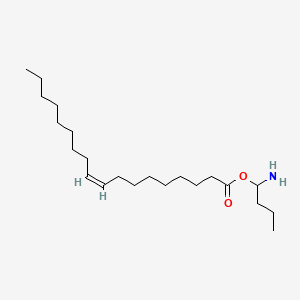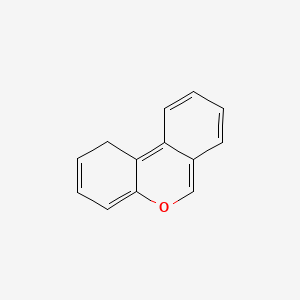
1H-Dibenzo(b,d)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Dibenzo(b,d)pyran, also known as dibenzo-α-pyrone, is a heterocyclic compound that consists of two benzene rings fused to a pyran ring. This compound is a member of the dibenzo-α-pyrone family, which is known for its diverse biological activities and structural complexity. It is commonly found in natural products, particularly in fungi, lichens, and plants, and has been studied for its potential pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(b,d)pyran can be synthesized through various methods. One common approach involves the Rhodium(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is efficient and involves a cascade reaction that leads to the formation of the dibenzo-α-pyrone structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then extracted and purified to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals and leads to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as Rhodium(III) are commonly used.
Reduction: Sodium borohydride or other hydride donors.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Various substituted dibenzo-α-pyrone derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Dibenzo(b,d)pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its antimicrobial, antioxidant, and cytotoxic properties.
Industry: Used in the development of new materials and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of 1H-Dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-Dibenzo(b,d)pyran can be compared with other similar compounds such as:
Urolithins: These are metabolites of ellagic acid and share a similar dibenzo-α-pyrone structure. They are known for their anti-inflammatory and anticancer properties.
Benzocoumarins: These compounds also contain a fused benzene and pyran ring system and exhibit various biological activities.
Tetrahydrobenzo(b,d)pyrans: These are hydrogenated derivatives of dibenzo-α-pyrone and are studied for their pharmaceutical applications
Eigenschaften
CAS-Nummer |
229-96-9 |
|---|---|
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1H-benzo[c]chromene |
InChI |
InChI=1S/C13H10O/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-6,8-9H,7H2 |
InChI-Schlüssel |
CQXBYXVFRAMLRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2C1=C3C=CC=CC3=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


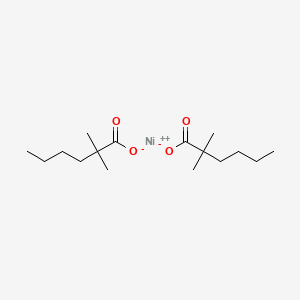
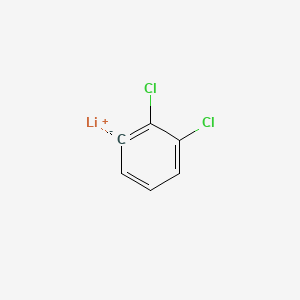
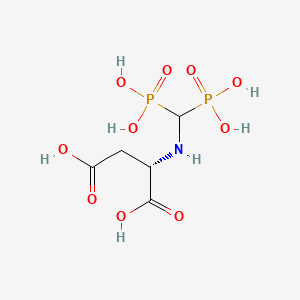
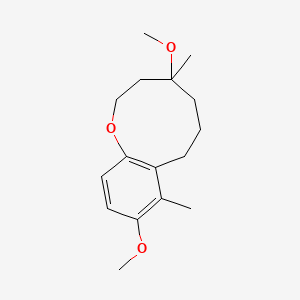
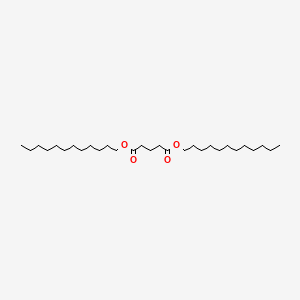
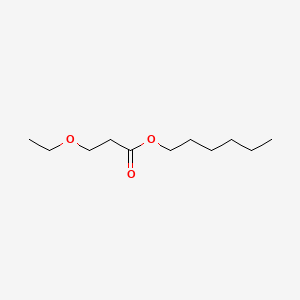
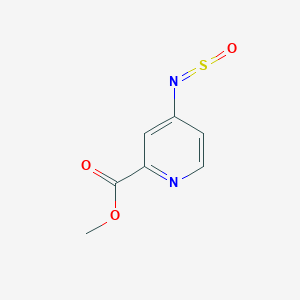
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
